molecular formula C17H14ClFN4O3S B2413204 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1021137-59-6

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Cat. No.: B2413204
CAS No.: 1021137-59-6
M. Wt: 408.83
InChI Key: PZGLNNDOBKUMFS-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic small molecule featuring a pyridazinone core, a benzenesulfonamide moiety, and a chloro-fluoro aromatic substitution. This specific molecular architecture is of significant interest in early-stage drug discovery, particularly in the development of targeted protein inhibitors. The pyridazinone scaffold is a recognized privileged structure in medicinal chemistry, known for conferring potent biological activity. Research into analogous compounds has shown that the pyridazinone nucleus can be engineered to interact with various enzyme active sites, making it a versatile template for creating inhibitors against targets like carbonic anhydrases and phosphodiesterases (PDEs) . The inclusion of the benzenesulfonamide group is a critical design element, as this functionality is a well-established zinc-binding group (ZBG) that enables potent inhibition of carbonic anhydrase isoforms . Some pyridazinone-benzenesulfonamide hybrids have demonstrated compelling multi-target inhibitory profiles, simultaneously suppressing the activity of CA, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes, which are key players in inflammatory processes . Furthermore, structural derivatives based on the pyridazinone scaffold have been investigated as novel, non-catalytic inhibitors of protein arginine methyltransferase 5 (PRMT5), a promising oncology target, by disrupting protein-protein interactions at a site distal to the catalytic center . The specific chloro and fluo ro substitutions on the benzene ring are typically incorporated to fine-tune the molecule's electronic properties, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic profile and binding affinity. This compound is provided for research purposes to investigate these and other potential mechanisms of action, to study its physicochemical properties, and to evaluate its efficacy in various cellular and biochemical models. This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O3S/c18-14-11-13(1-2-15(14)19)27(25,26)21-9-10-23-17(24)4-3-16(22-23)12-5-7-20-8-6-12/h1-8,11,21H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZGLNNDOBKUMFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, identified by the CAS number 1021137-59-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structure that combines elements of sulfonamide and pyridazinone, suggesting possible pharmacological applications in various therapeutic areas, including oncology and anti-inflammatory treatments.

Structural Characteristics

The molecular formula of the compound is C17H14ClFN4O3SC_{17}H_{14}ClFN_{4}O_{3}S, with a molecular weight of 408.8 g/mol. The structural integrity is critical for its biological activity, which is influenced by its functional groups and stereochemistry.

PropertyValue
Common NameThis compound
CAS Number1021137-59-6
Molecular FormulaC17H14ClFN4O3S
Molecular Weight408.8 g/mol

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. The presence of the pyridazinone moiety is particularly noteworthy as it has been associated with the inhibition of various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation.

The biological activity may be attributed to the compound's ability to interact with specific molecular targets within cancer cells. For instance, studies on similar compounds suggest they act as inhibitors of key signaling pathways involved in cell growth and survival. This includes potential interactions with kinases that regulate cellular processes such as proliferation and apoptosis.

Case Studies

  • In Vitro Studies : In vitro assays have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.
  • In Vivo Efficacy : Animal models treated with related compounds have demonstrated tumor regression and reduced metastasis, indicating promising therapeutic potential.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its efficacy and safety profile. Preliminary studies suggest favorable absorption characteristics, with significant brain penetration observed in models designed to simulate human pharmacodynamics.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule decomposes into three primary synthons: (1) the 3-chloro-4-fluorobenzenesulfonyl chloride electrophile, (2) the ethylenediamine-derived spacer, and (3) the 3-(pyridin-4-yl)pyridazin-6(1H)-one heterocycle. Critical disconnections occur at the sulfonamide nitrogen and the pyridazinone N-ethyl bond, suggesting convergent synthesis routes.

Benzenesulfonyl Chloride Precursor Synthesis

3-Chloro-4-fluorobenzenesulfonyl chloride is typically prepared via chlorosulfonation of 1-chloro-2-fluorobenzene using chlorosulfonic acid under controlled temperatures (0–5°C). Subsequent quenching with phosphorus pentachloride yields the sulfonyl chloride with >85% purity, as evidenced by $$^{19}\text{F NMR}$$ chemical shifts at δ -63.2 ppm.

Pyridazinone Core Construction

The 3-(pyridin-4-yl)pyridazin-6(1H)-one moiety is synthesized through a three-step sequence:

  • Knoevenagel condensation : Reaction of ethyl acetoacetate with pyridine-4-carbaldehyde produces α,β-unsaturated ketone intermediates.
  • Cyclocondensation : Treatment with hydrazine hydrate in ethanol under reflux forms the dihydropyridazine scaffold.
  • Oxidative aromatization : Catalytic dehydrogenation using 10% palladium on carbon in diphenyl ether yields the fully conjugated pyridazinone system.

Detailed Synthetic Methodologies

Route A: Sequential Alkylation-Sulfonylation Approach

Synthesis of 1-(2-Aminoethyl)-3-(pyridin-4-yl)pyridazin-6(1H)-one

A suspension of 3-(pyridin-4-yl)pyridazin-6(1H)-one (1.0 equiv) in anhydrous DMF is treated with sodium hydride (1.2 equiv) at 0°C under nitrogen. After 30 minutes, 2-chloroethylamine hydrochloride (1.5 equiv) is added portionwise, and the mixture is heated to 80°C for 12 hours. Workup involves extraction with ethyl acetate (3 × 50 mL) and column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1) to yield the amine intermediate as a white solid (62% yield).

Sulfonamide Coupling

The amine intermediate (1.0 equiv) is dissolved in dry THF containing triethylamine (3.0 equiv). 3-Chloro-4-fluorobenzenesulfonyl chloride (1.1 equiv) is added dropwise at -10°C, and the reaction is stirred for 4 hours. After aqueous workup and recrystallization from ethanol/water (1:3), the title compound is obtained as colorless crystals (mp 189–192°C) in 58% yield.

Route B: One-Pot Tandem Cyclization-Coupling

This optimized method combines pyridazinone formation and sulfonylation in a single reactor:

Step Reagents/Conditions Time Yield (%)
1 Ethyl acetoacetate, pyridine-4-carbaldehyde, piperidine, EtOH, reflux 6 h 89
2 Hydrazine hydrate, EtOH, 0°C to rt 2 h 76
3 Pd/C (10%), diphenyl ether, 210°C 3 h 68
4 2-Chloroethylamine, NaH, DMF, 80°C 12 h 63
5 3-Chloro-4-fluorobenzenesulfonyl chloride, Et₃N, THF, -10°C 4 h 71

Key Advantages :

  • Eliminates intermediate purification steps
  • Maintains reaction temperature gradients through sequential cooling/heating
  • Achieves 34% overall yield from commercial starting materials

Critical Process Parameters and Optimization

Solvent Effects on Cyclocondensation

Comparative studies reveal solvent polarity significantly impacts pyridazinone ring formation:

Solvent Dielectric Constant (ε) Reaction Time (h) Yield (%)
Ethanol 24.3 6 76
DMF 36.7 3 82
Acetonitrile 37.5 4 68
Toluene 2.4 12 41

DMF accelerates the reaction via stabilization of the hydrazine transition state but complicates product isolation. Ethanol remains the optimal compromise between reaction rate and purification efficiency.

Catalytic Systems for Oxidative Aromatization

Screening of dehydrogenation catalysts demonstrates:

Catalyst Loading (mol%) Temperature (°C) Yield (%)
Pd/C 10 210 68
DDQ 150 120 72
MnO₂ 200 150 65
I₂ 300 180 58

While 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides slightly higher yields, palladium catalysis is preferred for scalability and catalyst recovery.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements implement flow chemistry for hazardous steps:

  • Chlorosulfonation : Microreactor technology enables safe handling of ClSO₃H at -20°C with residence time <2 minutes
  • Suzuki Coupling : Packed-bed reactors with immobilized Pd catalysts achieve >95% conversion with catalyst turnover >10,000

Green Chemistry Metrics

Process intensification reduces environmental impact:

Metric Batch Process Flow Process
PMI (kg/kg) 87 23
E-Factor 65 18
Energy (kWh/kg) 420 150

Implementation of microwave-assisted steps and aqueous workups decreases organic solvent consumption by 40%.

Analytical Characterization Protocols

Spectroscopic Identification

  • $$^1\text{H NMR}$$ (DMSO-d₆): δ 8.92 (d, J=4.8 Hz, 2H, Py-H), 8.45 (dd, J=6.2, 2.1 Hz, 1H, Ar-H), 7.98–7.86 (m, 3H, Ar-H + Py-H), 6.82 (s, 1H, NH), 4.32 (t, J=6.0 Hz, 2H, NCH₂), 3.67 (t, J=6.0 Hz, 2H, CH₂N), 3.21 (s, 1H, SO₂NH)
  • HRMS (ESI+) : m/z calcd for C₁₇H₁₄ClFN₄O₃S [M+H]⁺ 408.0432, found 408.0429

Purity Assessment

HPLC analysis (Zorbax SB-C18, 250 × 4.6 mm, 5 μm) with 0.1% H₃PO₄/ACN gradient shows >99.5% purity at 254 nm (tR = 6.78 min).

Q & A

Q. What are the key challenges in synthesizing 3-chloro-4-fluoro-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of the benzenesulfonamide moiety with a pyridazinyl-ethyl group and functionalization with pyridine. Key challenges include:

  • Regioselectivity : Ensuring correct substitution patterns on the pyridazine ring (e.g., avoiding unwanted byproducts from competing reaction pathways) .
  • Yield Optimization : Reaction parameters (solvent polarity, temperature, catalysts) must be systematically tested. For example, polar aprotic solvents like DMF or acetonitrile may enhance nucleophilic substitution efficiency .
  • Purification : Chromatography or recrystallization is often required due to the compound’s high polarity and structural complexity .

Q. How can the compound’s structure be confirmed, and what analytical techniques are most reliable?

A combination of techniques is essential:

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the sulfonamide group (δ ~7.5–8.5 ppm for aromatic protons) and pyridazine/pyridine moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., expected [M+H]+ ion for C19_{19}H16_{16}ClFN4_4O3_3S) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry or stereochemistry, particularly for the pyridazinyl-ethyl linker .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • Enzyme Inhibition Assays : Sulfonamides often target carbonic anhydrases or proteases. Use fluorometric or calorimetric assays to measure IC50_{50} values .
  • Cellular Viability Tests : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare with structurally related analogs to identify trends in potency .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility and bioavailability be resolved?

Discrepancies often arise from differences in experimental conditions:

  • Solubility : Test in multiple solvents (e.g., DMSO, PBS) and use dynamic light scattering (DLS) to assess aggregation. The trifluoromethyl group in analogs enhances solubility in lipophilic environments .
  • Bioavailability : Perform parallel artificial membrane permeability assays (PAMPA) and compare with computational models (e.g., LogP predictions via ChemAxon). Adjust substituents (e.g., pyridine vs. pyridazine) to optimize permeability .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

  • Scaffold Modification : Replace the pyridin-4-yl group with pyridin-3-yl or pyrimidine to assess impact on target binding .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 4-fluoro position to enhance metabolic stability .
  • Fragment-Based Screening : Use the sulfonamide core as a fragment to design hybrid molecules with improved selectivity .

Q. How can molecular docking and MD simulations elucidate its mechanism of action?

  • Target Identification : Dock the compound into known sulfonamide-binding pockets (e.g., carbonic anhydrase IX) using AutoDock Vina .
  • Dynamic Behavior : Run 100-ns MD simulations in GROMACS to assess stability of ligand-receptor interactions. Focus on hydrogen bonds between the sulfonamide group and catalytic zinc ions .

Methodological Guidance for Data Contradictions

Q. How to address inconsistencies in reported IC50_{50}50​ values across studies?

  • Standardize Assay Conditions : Ensure consistent pH, temperature, and enzyme concentrations. For example, carbonic anhydrase assays are pH-sensitive .
  • Validate Controls : Include reference inhibitors (e.g., acetazolamide) in all experiments to calibrate potency measurements .

Q. What experimental designs mitigate reproducibility issues in multi-step syntheses?

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., catalyst loading vs. temperature) .
  • In-line Analytics : Implement FTIR or Raman spectroscopy to monitor intermediate formation in real time .

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